5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as PTU, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. PTU belongs to the class of thioxopyrimidines and has a molecular weight of 238.28 g/mol.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Kökbudak et al. (2020) explored the synthesis of new derivatives with potential cytotoxic activity against cancer cell lines. These derivatives were synthesized through reactions involving 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives, leading to compounds with promising activity against human liver and breast cancer cell lines. The study also involved quantum chemical calculations to investigate the molecular properties of these compounds (Kökbudak et al., 2020).
Antimicrobial and Anticancer Agents
Research by Hafez et al. (2016) focused on synthesizing novel pyrazole derivatives with potential antimicrobial and anticancer activities. The study highlighted the synthesis of compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and their evaluation against various microbial strains and cancer cell lines. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and demonstrated significant antimicrobial efficacy (Hafez et al., 2016).
Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles
Kumar et al. (2014) synthesized pyrimidine pyrazole derivatives and assessed their antimicrobial activity against bacteria and fungi. The study revealed that some compounds, especially 5g, showed potent antibacterial activity. Furthermore, combinations of these compounds with standard antifungal drugs demonstrated synergistic effects against Aspergillus spp. (Kumar et al., 2014).
Synthesis and Insecticidal Evaluation
Halim et al. (2020) investigated the synthesis of pyrazole-based tetrahydropyrimidine derivatives for insecticidal applications. The study demonstrated that some compounds exhibited high mortality rates against specific pests, highlighting the potential of these derivatives in agricultural pest control (Halim et al., 2020).
Antifungal and Antibacterial Agents
Akhaja and Raval (2012) synthesized derivatives with indolin-2-one moieties and evaluated their antibacterial, antifungal, and anti-tubercular activities. This research underscores the versatility of pyrimidine derivatives in combating a wide range of microbial pathogens (Akhaja & Raval, 2012).
Properties
IUPAC Name |
5-pyrazol-1-yl-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4OS/c12-6-5(4-8-7(13)10-6)11-3-1-2-9-11/h1-4H,(H2,8,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRAQPIEFGNZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CNC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717099 | |
Record name | 5-(1H-Pyrazol-1-yl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314965-49-5 | |
Record name | 5-(1H-Pyrazol-1-yl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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